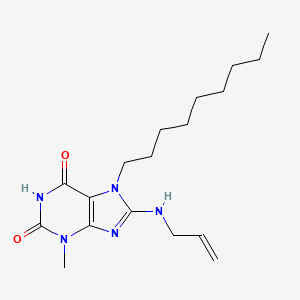![molecular formula C17H24N2O2 B2876772 Tert-butyl 2',3'-dihydro-1'H-spiro[pyrrolidine-2,4'-quinoline]-1-carboxylate CAS No. 2197057-25-1](/img/structure/B2876772.png)
Tert-butyl 2',3'-dihydro-1'H-spiro[pyrrolidine-2,4'-quinoline]-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“Tert-butyl 2’,3’-dihydro-1’H-spiro[pyrrolidine-2,4’-quinoline]-1-carboxylate” is a complex organic compound. It contains a spiro[pyrrolidine-2,4’-quinoline] core, which is a bicyclic system with a pyrrolidine (a five-membered ring with one nitrogen atom) and a quinoline (a fused ring system with a benzene ring and a pyridine ring). The compound also has a tert-butyl group and a carboxylate ester group .
Molecular Structure Analysis
The molecular structure of this compound, as implied by its name, would be quite complex. The spirocyclic core would likely impart a significant degree of three-dimensionality to the molecule .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar carboxylate group could impact its solubility .Aplicaciones Científicas De Investigación
Organic Synthesis and Catalysis
Organic synthesis and catalysis research often investigates novel ligands and catalysts for asymmetric hydrogenation, a pivotal process in creating chiral pharmaceutical ingredients. For example, phosphine ligands with tert-butylmethylphosphino groups have been synthesized from enantiopure tert-butylmethylphosphine-boranes, exhibiting excellent enantioselectivities and high catalytic activities in the asymmetric hydrogenation of functionalized alkenes. These catalysts are useful for synthesizing chiral pharmaceutical ingredients containing amino acid or secondary amine components (Imamoto et al., 2012).
Photochemistry
In photochemistry, the study of quinoline analogs of the perimidinespirohexadienone family of photochromes has revealed insights into the photochromic behavior of these compounds. The synthesis and photochemical analysis of these compounds provide foundational knowledge for developing materials with potential applications in optical storage, switches, and sensors (Moerdyk et al., 2009).
Pharmaceutical Intermediate Development
Research into the transition-metal-free synthesis of quinolines demonstrates the utility of certain carbonyl compounds in synthesizing quinoline derivatives. This methodology allows for the construction of a quinoline ring from substrates bearing a pyrrolidinyl ring, showcasing a novel approach to synthesizing chiral products without racemization, which could be crucial for pharmaceutical applications (Bujok et al., 2017).
Fluorescence and Material Science
In the field of fluorescence and material science, the synthesis and characterization of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and derivatives have been described. These compounds are of interest due to their potential applications in developing fluorescent materials or as intermediates in pharmaceutical synthesis (Yong et al., 2007).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
tert-butyl spiro[2,3-dihydro-1H-quinoline-4,2'-pyrrolidine]-1'-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O2/c1-16(2,3)21-15(20)19-12-6-9-17(19)10-11-18-14-8-5-4-7-13(14)17/h4-5,7-8,18H,6,9-12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACRXKJFUFVPEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC12CCNC3=CC=CC=C23 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2',3'-dihydro-1'H-spiro[pyrrolidine-2,4'-quinoline]-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


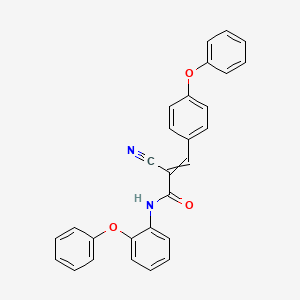
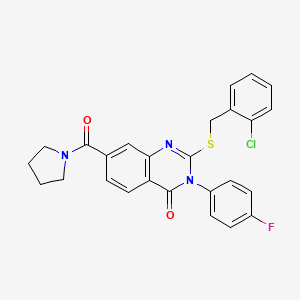
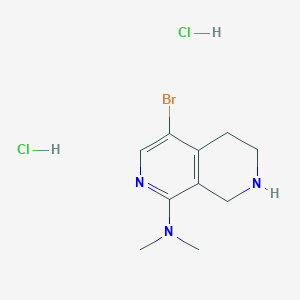
![N-(2-Hydroxy-4-methylsulfanylbutyl)-3-[4-(trifluoromethyl)phenyl]propanamide](/img/structure/B2876696.png)
![Ethyl 2-[8-(2,4-dimethylphenyl)-1-methyl-2,4-dioxo-1,3,5-trihydroimidazolidino [1,2-h]purin-3-yl]acetate](/img/structure/B2876697.png)
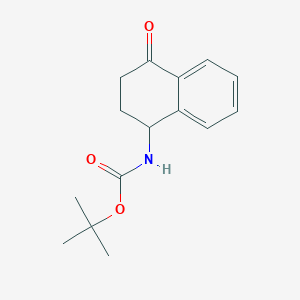
![2-[4-(4-Bromophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B2876700.png)
![3,6-dichloro-N-[3-[(3,6-dichloropyridine-2-carbonyl)-propylamino]phenyl]pyridine-2-carboxamide](/img/structure/B2876701.png)
![(1R,5S)-3-(2,5-dioxopyrrolidin-1-yl)-N-(4-(trifluoromethyl)phenyl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2876704.png)
![N-(benzo[d]thiazol-6-yl)-2-chlorobenzamide](/img/structure/B2876705.png)
![2-Methyl-N-(2-oxo-1-azatricyclo[7.3.1.05,13]trideca-5,7,9(13)-trien-7-yl)benzamide](/img/structure/B2876706.png)

